

AS1134900: A Selective, Allosteric Inhibitor of Malic Enzyme 1 (ME1)

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Compound of Interest

Compound Name: AS1134900

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AS1134900 is a potent and highly selective small-molecule inhibitor of NADP⁺-dependent malic enzyme 1 (ME1), a key metabolic enzyme implicated in various cancers. This technical guide provides a comprehensive overview of **AS1134900**, detailing its mechanism of action, quantitative inhibitory data, experimental protocols for its evaluation, and its role in relevant signaling pathways. **AS1134900** acts as an uncompetitive and allosteric inhibitor, binding to a novel site on the ME1 enzyme distinct from the active site.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting ME1 with selective inhibitors like **AS1134900**.

Introduction to Malic Enzyme 1 (ME1) and AS1134900

Malic enzyme 1 (ME1) is a cytosolic enzyme that catalyzes the oxidative decarboxylation of L-malate to pyruvate, concurrently reducing NADP⁺ to NADPH.[3] This reaction is a crucial source of cytosolic NADPH, which is essential for reductive biosynthesis, such as fatty acid synthesis, and for the regeneration of reduced glutathione, a key antioxidant. Given its role in providing building blocks for cell growth and in maintaining redox homeostasis, ME1 is frequently upregulated in various cancers and is considered a promising therapeutic target.[3][4]

AS1134900 was identified as a highly selective inhibitor of ME1.[3] It exhibits an uncompetitive mode of inhibition with respect to both L-malate and NADP+, meaning it binds to the enzyme-substrate complex.[3] Furthermore, **AS1134900** is an allosteric inhibitor, binding to a novel pocket on the ME1 enzyme, which was confirmed by X-ray crystallography.[1][3]

Quantitative Inhibitory Data

The inhibitory activity of **AS1134900** against ME1 has been characterized through various biochemical assays. The following table summarizes the key quantitative data available for **AS1134900**.

Parameter	Value	Enzyme	Substrates	Comments
IC50	0.73 μ M	Human ME1	L-malate, NADP+	Determined using a diaphorase/resazurin-coupled assay.[3]
Selectivity	No detectable inhibition	Human ME2	-	Demonstrates high selectivity for ME1 over the mitochondrial isoform ME2.[3]
Mechanism of Inhibition	Uncompetitive	Human ME1	L-malate, NADP+	Both Km and Vmax decrease with increasing inhibitor concentration.[3]

Mechanism of Action

AS1134900's mechanism of action is characterized by its uncompetitive and allosteric nature.

- Uncompetitive Inhibition: **AS1134900** binds specifically to the ME1-substrate complex (the ternary complex of ME1, L-malate, and NADP+). This mode of inhibition is distinct from competitive inhibition, where the inhibitor competes with the substrate for the active site, and

non-competitive inhibition, where the inhibitor binds to a site other than the active site and can bind to both the free enzyme and the enzyme-substrate complex. In uncompetitive inhibition, the inhibitor's binding site is only formed after the substrate has bound to the enzyme. Kinetically, this results in a decrease in both the apparent V_{max} and the apparent K_m of the enzyme for its substrates.[3]

- **Allosteric Inhibition:** X-ray crystallography studies have revealed that **AS1134900** binds to a novel allosteric pocket on ME1, remote from the active site where malate and NADP⁺ bind. [1][3] This binding event locks the enzyme in an inactive conformation, preventing the catalytic reaction from proceeding.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize **AS1134900**.

Diaphorase/Resazurin-Coupled ME1 Inhibition Assay

This high-throughput screening assay is used to measure the enzymatic activity of ME1 and the inhibitory potential of compounds like **AS1134900**.

Principle: The NADPH produced by the ME1-catalyzed reaction is used by diaphorase to reduce the non-fluorescent resazurin to the highly fluorescent resorufin. The rate of resorufin production is directly proportional to the ME1 activity.

Protocol Outline:

- **Reaction Mixture Preparation:** A reaction mixture is prepared containing ME1 enzyme, L-malate, NADP⁺, diaphorase, and resazurin in a suitable buffer.
- **Compound Addition:** Test compounds, such as **AS1134900**, are added to the reaction mixture at various concentrations.
- **Incubation:** The reaction is incubated at a controlled temperature.
- **Fluorescence Measurement:** The fluorescence of resorufin is measured over time using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

- **Data Analysis:** The rate of reaction is calculated from the linear portion of the fluorescence versus time plot. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]
[5]

X-ray Crystallography

X-ray crystallography was employed to determine the three-dimensional structure of ME1 in complex with **AS1134900** and NADPH, providing insights into its allosteric binding mode.

Protocol Outline:

- **Protein Expression and Purification:** Recombinant human ME1 is expressed and purified to homogeneity.
- **Crystallization:** Crystals of the ME1-NADPH-**AS1134900** complex are grown using vapor diffusion or other crystallization techniques.[6]
- **Data Collection:** The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[1]
- **Structure Determination and Refinement:** The diffraction data is processed to determine the electron density map, from which the atomic model of the protein-inhibitor complex is built and refined. The final structure of ME1 in complex with NADPH and **AS1134900** has been deposited in the Protein Data Bank (PDB) with the accession code 7X11.[1]

Cell Proliferation Assay (PATU-8988T)

This assay is used to assess the effect of **AS1134900** on the growth of cancer cells.

Principle: Various methods can be used to measure cell proliferation, such as quantifying the metabolic activity of viable cells (e.g., MTT or WST-1 assays) or by direct cell counting.

Protocol Outline (General):

- **Cell Seeding:** Pancreatic cancer cells (e.g., PATU-8988T) are seeded into 96-well plates and allowed to attach overnight.[7]

- **Compound Treatment:** The cells are treated with various concentrations of **AS1134900** or a vehicle control.
- **Incubation:** The cells are incubated for a defined period (e.g., 5 days).
- **Viability Assessment:** A cell viability reagent (e.g., MTT, WST-1) is added to the wells, and after a further incubation period, the absorbance is measured using a microplate reader.
- **Data Analysis:** The absorbance values are normalized to the vehicle-treated control to determine the percentage of cell viability.

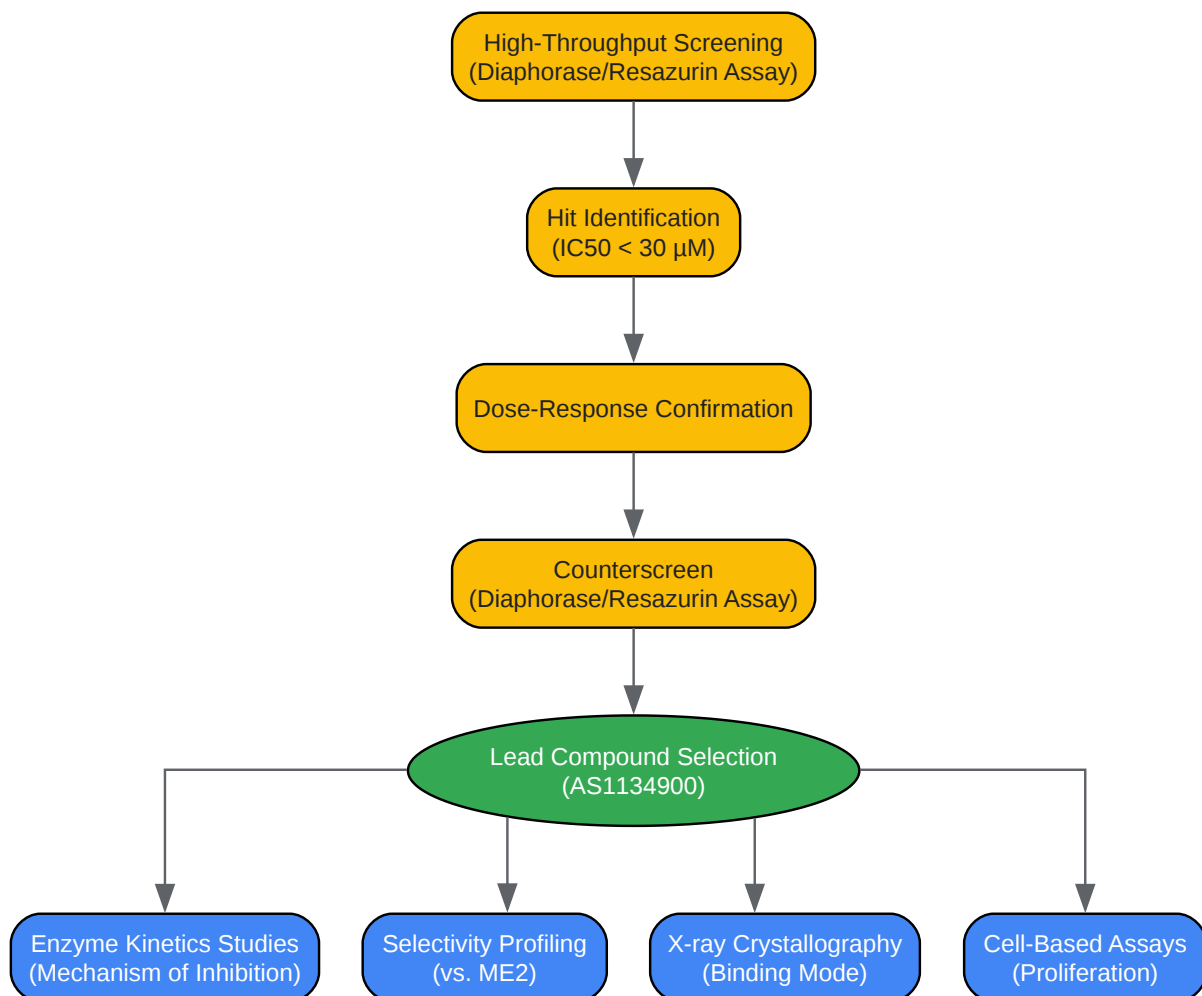
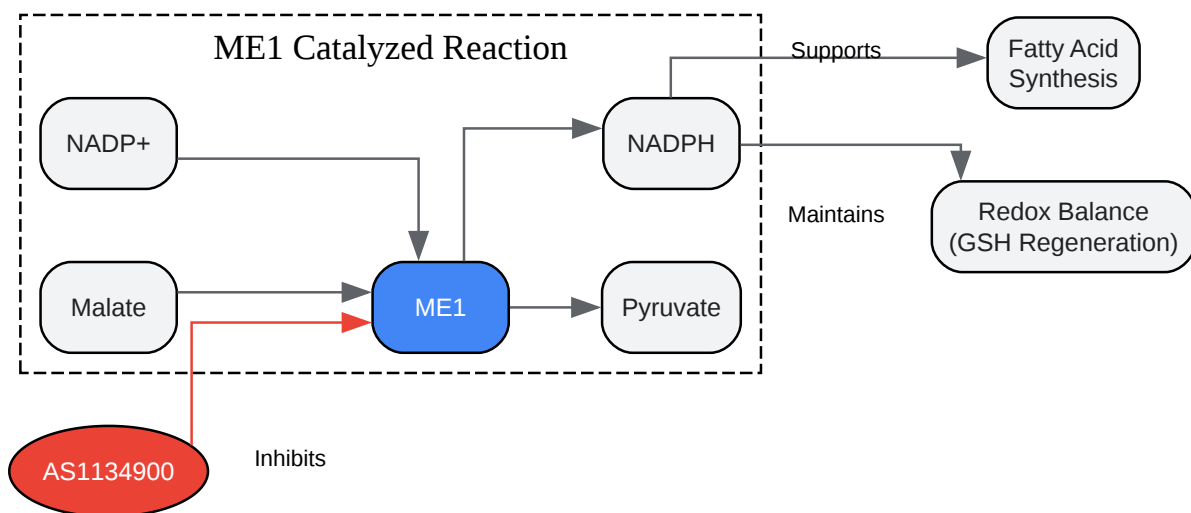
Note: In a study, **AS1134900** at concentrations of 10-100 μ M for 5 days showed no inhibition of proliferation in the pancreatic cancer cell line PATU-8988T, which was suggested to be due to insufficient cell permeability.

Signaling Pathways and Logical Relationships

ME1 is positioned at a critical juncture of cellular metabolism and has been implicated in modulating key signaling pathways involved in cancer progression. The inhibition of ME1 by **AS1134900** is expected to impact these pathways.

ME1 Inhibition and Cellular Metabolism

The primary role of ME1 is the production of NADPH and pyruvate from malate. By inhibiting ME1, **AS1134900** directly curtails the supply of these crucial metabolites. This can have significant downstream effects on cellular processes that are highly dependent on them, such as fatty acid synthesis and redox balance.



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